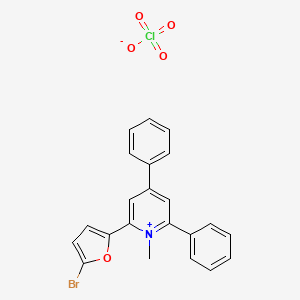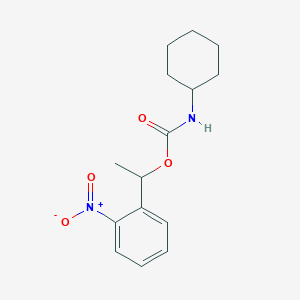
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate is an organic compound characterized by the presence of a nitrophenyl group, an ethyl chain, and a cyclohexylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)ethyl cyclohexylcarbamate typically involves the reaction of 1-(2-nitrophenyl)ethanol with cyclohexyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The process involves the following steps:
- Dissolution of 1-(2-nitrophenyl)ethanol in an appropriate solvent such as dichloromethane.
- Addition of cyclohexyl isocyanate to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purification of the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethyl derivatives.
科学的研究の応用
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a photoactivatable probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Nitrophenyl)ethyl cyclohexylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo photolysis, releasing reactive intermediates that can interact with biological molecules. This property makes it useful as a photoactivatable probe in biological studies.
類似化合物との比較
Similar Compounds
1-(Anthraquinon-2-yl)ethyl N-Cyclohexylcarbamate: Similar in structure but contains an anthraquinonyl group instead of a nitrophenyl group.
Nitrendipine: Contains a nitrophenyl group but differs in the rest of its structure.
Uniqueness
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate is unique due to its combination of a nitrophenyl group and a cyclohexylcarbamate moiety, which imparts specific chemical and photochemical properties not found in other similar compounds.
特性
CAS番号 |
133795-10-5 |
|---|---|
分子式 |
C15H20N2O4 |
分子量 |
292.33 g/mol |
IUPAC名 |
1-(2-nitrophenyl)ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C15H20N2O4/c1-11(13-9-5-6-10-14(13)17(19)20)21-15(18)16-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,16,18) |
InChIキー |
WWQZUDUDGMRSTL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



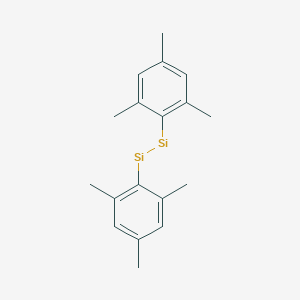
![tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane](/img/structure/B14286319.png)
![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
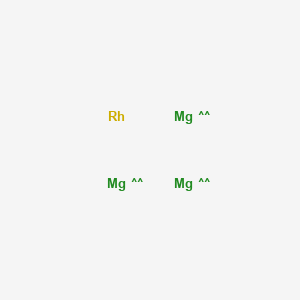
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
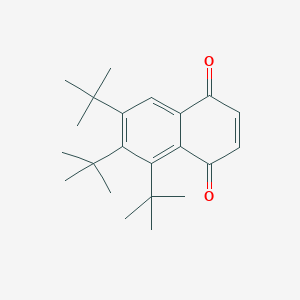
![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
